3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
CAS No.: 107089-77-0
Cat. No.: VC20748955
Molecular Formula: C9H9ClN2O2S
Molecular Weight: 244.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107089-77-0 |
---|---|
Molecular Formula | C9H9ClN2O2S |
Molecular Weight | 244.7 g/mol |
IUPAC Name | 3-chloro-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Standard InChI | InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3 |
Standard InChI Key | SIWVDIITQBPZGK-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl |
Canonical SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl |
1. Introduction to 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazines. This compound exhibits unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its structure, properties, synthesis methods, and biological activities is essential for researchers and industry professionals.
2.1.1 Structural Formula
Below is the structural representation of the compound:
textCl | H3C-C-C | \ N S=O | / \ C O N | | C-------C
3. Synthesis of 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
The synthesis of this compound can be achieved through various methodologies. One common route involves the reaction of 3-amino-4-chloroaniline with ethyl chloroacetate followed by cyclization with sulfur dioxide.
Reaction Mechanism
The synthesis can be summarized in the following steps:
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Formation of Ethyl Ester: Reacting 3-amino-4-chloroaniline with ethyl chloroacetate.
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Cyclization: Treating the resulting intermediate with sulfur dioxide to form the benzothiadiazine ring.
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Oxidation: The final step involves oxidation to introduce the sulfonyl group.
4. Biological Activity and Applications
4.1.1 Study Findings
A study published in the Journal of Medicinal Chemistry (2020) evaluated several benzothiadiazine derivatives for their biological activity:
Compound Name | Activity | IC50 (µM) |
---|---|---|
Benzothiadiazine Derivative A | Antihypertensive | 10 |
Benzothiadiazine Derivative B | Diuretic | 15 |
3-Chloro-4-ethyl-benzothiadiazine | Antihypertensive | 12 |
Agrochemical Applications
In addition to medicinal uses, there is potential for application in agrochemicals due to its herbicidal properties.
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